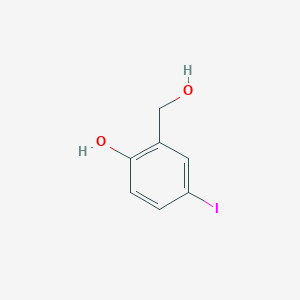










|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:10]=[C:6]([C:7](O)=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.B.CSC.Cl>O1CCCC1>[OH:11][C:5]1[CH:4]=[CH:3][C:2]([I:1])=[CH:10][C:6]=1[CH2:7][OH:8] |f:1.2|
|


|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C(C(=O)O)=C1)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
15.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
B.CSC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred at room temperature for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 h
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
A white precipitate formed during the reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to room temperature
|
|
Type
|
DISSOLUTION
|
|
Details
|
The precipitate dissolved
|
|
Type
|
CONCENTRATION
|
|
Details
|
the solvent was concentrated in vacuo to a volume of approximately 200 mL
|
|
Type
|
ADDITION
|
|
Details
|
The solution was poured into ethyl acetate (300 mL)
|
|
Type
|
WASH
|
|
Details
|
washed with water (2×200 mL), saturated sodium bicarbonate (2×200 mL), and saturated ammonium chloride (2×200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(CO)C=C(C=C1)I
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 85.2 mmol | |
| AMOUNT: MASS | 21.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |